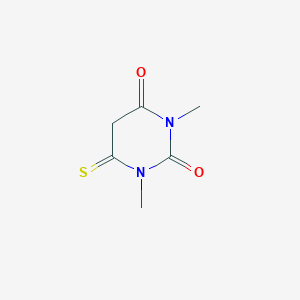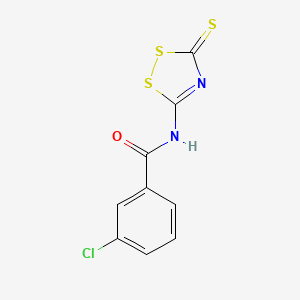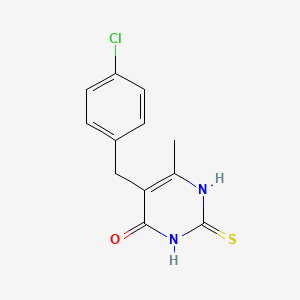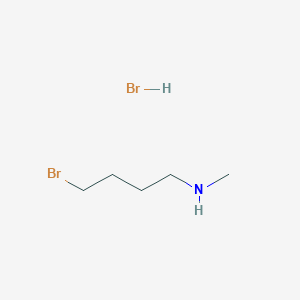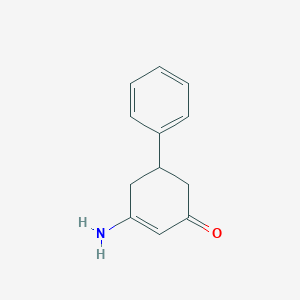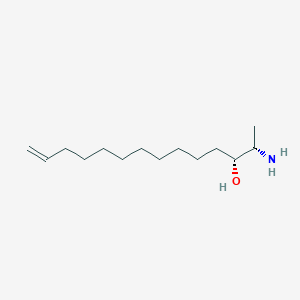
Halaminol A
Overview
Description
Halaminol A is a naturally occurring alkaloid compound isolated from marine sponges, specifically from the genus Haliclona . It has garnered significant interest due to its unique structure and potential biological activities. The molecular formula of this compound is C14H29NO, and it is characterized by its amino alcohol functional group .
Mechanism of Action
Target of Action
Halaminol A has been identified to have anthelmintic activity against Haemonchus contortus , a socioeconomically important parasitic nematode of livestock animals . The compound significantly affects the larvae of H. contortus, indicating that the larvae could be the primary target of this compound .
Biochemical Pathways
Pharmacokinetics
Its anthelmintic activity suggests that it is able to reach its target in the organism and exert its effects
Result of Action
The primary result of this compound’s action is the inhibition of larval development and motility in H. contortus . This leads to a decrease in the population of this parasitic nematode, which can have significant benefits for livestock health.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the marine environment from which this compound is derived is one of the most diverse natural ecosystems and represents a rich resource of novel chemical entities The specific environmental conditions in this habitat may play a role in the compound’s action, efficacy, and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Halaminol A involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Alcohol: The synthesis begins with the formation of the amino alcohol moiety through a stereoselective reduction of a precursor ketone.
Chain Elongation: The next step involves the elongation of the carbon chain through a series of reactions, including alkylation and reduction.
Final Assembly: The final step involves the coupling of the elongated chain with the amino alcohol to form this compound.
Industrial Production Methods: advancements in synthetic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Halaminol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying marine natural products and their synthesis.
Comparison with Similar Compounds
Halaminol A can be compared with other similar compounds, such as:
Haliclonacyclamine A: Both compounds are isolated from marine sponges and exhibit similar biological activities.
Fromiamycalin: Another marine-derived compound with anthelmintic properties, but with a different structural framework.
Uniqueness: this compound stands out due to its unique amino alcohol structure and its specific biological activities, particularly its potential as an anthelmintic agent .
Properties
IUPAC Name |
(2S,3R)-2-aminotetradec-13-en-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,13-14,16H,1,4-12,15H2,2H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWPMNOQFSPVII-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


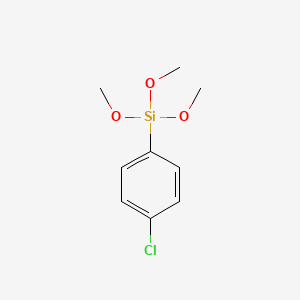
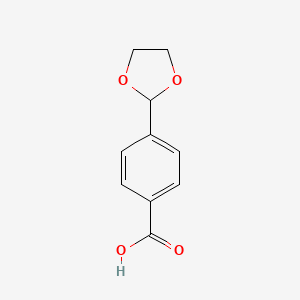
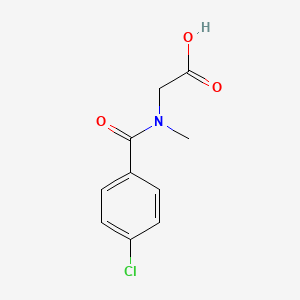
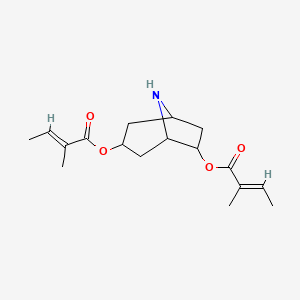
![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)
![2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B3036566.png)
